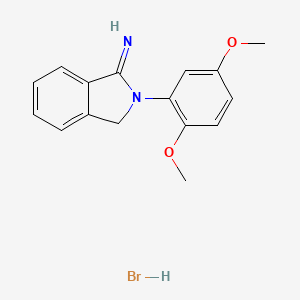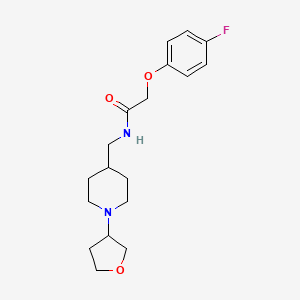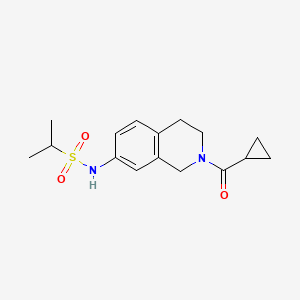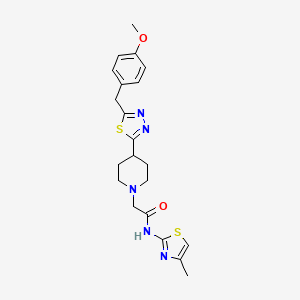
3-Propylmorpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylmorpholine hydrochloride is a chemical compound with the CAS Number 19856-82-7 . It has a molecular weight of 165.66 and its IUPAC name is 3-propylmorpholine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Propylmorpholine hydrochloride is 1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
3-Propylmorpholine hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point are not available in the literature.
Applications De Recherche Scientifique
Therapeutic Medicine Delivery
“3-Propylmorpholine;hydrochloride” has potential applications in the field of therapeutic medicine delivery . This compound could be used in the development of drug delivery systems that target specific areas of the body, thereby increasing the efficacy of the treatment and reducing side effects. For instance, it could be incorporated into the design of biodegradable polymers that release medication in a controlled manner .
Disease Detection and Diagnosis
In the realm of disease detection and diagnosis , “3-Propylmorpholine;hydrochloride” might play a role in the synthesis of contrast agents for medical imaging techniques. These agents can help in enhancing the visibility of internal body structures in MRI scans, potentially leading to more accurate diagnoses .
Biosensing
The compound’s properties could be harnessed for biosensing applications. It may be involved in creating sensors that detect biological markers, which are indicative of various diseases or infections. Such sensors could be crucial for early detection and monitoring of health conditions .
Regenerative Medicine
“3-Propylmorpholine;hydrochloride” may contribute to regenerative medicine . It could be used in the synthesis of scaffolds for tissue engineering that support the growth and differentiation of cells to repair or replace damaged tissues and organs .
Drug Delivery Design
In drug delivery design , this compound could be utilized to enhance the performance of nanoparticles (NPs) used in targeted drug delivery. It might help in achieving a higher drug loading capacity and controlled release, which is vital for the treatment of chronic diseases .
Biomedical Polymer Synthesis
The synthesis of biomedical polymers could be another significant application. “3-Propylmorpholine;hydrochloride” might be involved in creating polymers with specific properties for use in medical devices, implants, or as part of therapeutic regimens .
Cancer Precision Therapy
There’s potential for “3-Propylmorpholine;hydrochloride” in cancer precision therapy . It could be part of bioactive polymers that target cancer cells with high precision, minimizing the impact on healthy cells and tissues .
Environmental Sustainability in Pharmaceuticals
Lastly, the compound could aid in promoting environmental sustainability in the pharmaceutical industry. It might be used in the development of natural biopolymers, moving away from synthetic alternatives, thus contributing to greener pharmaceutical practices .
Safety and Hazards
The safety information for 3-Propylmorpholine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .
Propriétés
IUPAC Name |
3-propylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVQEZLNWGXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)


![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)
![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)

![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)


![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)



